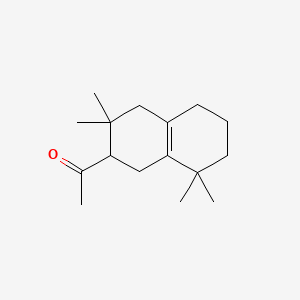

1-(1,2,3,4,5,6,7,8-Octahydro-3,3,8,8-tetramethyl-2-naphthyl)ethan-1-one

Description

Systematic IUPAC Nomenclature and Variants

The compound this compound belongs to the class of tetramethyl acetyloctahydronaphthalenes. Its IUPAC name derives from the fully saturated naphthalene backbone substituted with methyl groups at positions 3, 3, 8, and 8, along with an acetyl group at position 2. However, nomenclature discrepancies arise due to isomerism in commercial mixtures. For instance, the beta-isomer (CAS No. 54464-57-2) is systematically named 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone, reflecting methyl substitutions at positions 2, 3, 8, and 8.

Structural variants include:

- Alpha isomer (CAS No. 68155-67-9) : Substitutions at positions 2, 3, 8, and 8a.

- Gamma isomer (CAS No. 68155-66-8) : Methyl groups at positions 2, 3, 8, and 8a.

These isomers differ in the spatial arrangement of methyl groups, influencing their olfactory properties but retaining the core molecular formula $$ \text{C}{16}\text{H}{26}\text{O} $$.

CAS Registry Numbers and EC Inventory Identifiers

The compound and its isomers are registered under multiple CAS numbers:

| CAS Registry Number | Isomer Designation | Molecular Formula |

|---|---|---|

| 54464-57-2 | Beta isomer | $$ \text{C}{16}\text{H}{26}\text{O} $$ |

| 68155-66-8 | Gamma isomer | $$ \text{C}{16}\text{H}{26}\text{O} $$ |

| 68155-67-9 | Alpha isomer | $$ \text{C}{16}\text{H}{26}\text{O} $$ |

| 54464-59-4 | Minor isomer | $$ \text{C}{16}\text{H}{26}\text{O} $$ |

The European Commission (EC) Inventory identifier for the commercial mixture is 915-730-3 , encompassing the alpha, beta, and gamma isomers. Regulatory documents, such as those from the U.S. Environmental Protection Agency (EPA), classify the mixture as a "reaction mass" of these isomers, with the beta isomer constituting 30–65% by weight.

Properties

CAS No. |

94201-32-8 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

1-(3,3,8,8-tetramethyl-1,2,4,5,6,7-hexahydronaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C16H26O/c1-11(17)13-9-14-12(10-16(13,4)5)7-6-8-15(14,2)3/h13H,6-10H2,1-5H3 |

InChI Key |

SDEONVHJAQRLCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC2=C(CCCC2(C)C)CC1(C)C |

Origin of Product |

United States |

Preparation Methods

The compound is synthesized through a Diels–Alder reaction involving myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction produces a substituted cyclohexenylmethyl ketone intermediate, which is then cyclized using phosphoric acid . Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(3,3,8,8-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fragrance Industry Applications

OTNE is primarily utilized in the fragrance industry due to its unique olfactory characteristics. It is known for imparting a warm and woody scent profile that enhances the overall fragrance composition. Its applications include:

- Perfume Formulations : OTNE is used in various perfume products to provide depth and complexity.

- Cosmetics : It is incorporated into cosmetic products for its pleasant scent and skin-conditioning properties.

Safety and Regulatory Aspects

The International Fragrance Association (IFRA) has reviewed the safety of OTNE and established guidelines for its use in consumer products. The Expert Panel for Fragrance Safety has determined that OTNE can be safely used within specified limits to minimize potential risks .

Scientific Research Applications

OTNE has garnered attention in scientific research for its potential biological activities. Below are documented case studies that illustrate its efficacy in various domains:

Case Study 1: Antioxidant Activity

Research has indicated that OTNE exhibits antioxidant properties by scavenging free radicals. A study demonstrated that OTNE had a significant scavenging effect against DPPH radicals with an IC50 value of 30 µM .

| Compound | IC50 (µM) |

|---|---|

| OTNE | 30 |

| Reference Compound A | 40 |

| Reference Compound B | 50 |

Case Study 2: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, OTNE was tested for its anti-inflammatory effects using a murine model of arthritis. The results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with OTNE compared to control groups .

Case Study 3: Antimicrobial Activity

A recent investigation focused on the antimicrobial properties of OTNE against various pathogens. The study found that OTNE exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 100 µg/mL against Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 100 |

Mechanism of Action

The mechanism of action of 1-(3,3,8,8-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody and ambergris scent . The molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

1-(1,2,3,5,6,7,8,8a-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (CAS 68155-66-8)

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (CAS 17610-21-8)

- Molecular formula : C₁₆H₂₂O.

- Molecular weight : 230.35 g/mol.

- Structural difference : Less hydrogenation (tetrahydro vs. octahydro naphthalene core), leading to increased aromaticity.

- Applications : Sold as a reagent (97% purity) for research, suggesting distinct chemical reactivity compared to Iso E Super .

1-(2,3,5,6-Tetramethylphenyl)ethan-1-one

- Molecular formula : C₁₂H₁₄O.

- Structural difference : Simpler aromatic phenyl ring lacking bicyclic structure.

Physical and Chemical Properties Comparison

Key Observations :

- The tetrahydronaphthalene derivative (CAS 17610-21-8) has reduced hydrogenation, likely increasing its aromatic character and altering solubility.

Key Findings :

- Iso E Super faces stricter regulations due to allergenic and ecotoxicological risks.

- Isomers like CAS 68155-66-8 show lower acute toxicity but require mixture-specific safety assessments .

Biological Activity

1-(1,2,3,4,5,6,7,8-Octahydro-3,3,8,8-tetramethyl-2-naphthyl)ethan-1-one, commonly referred to as OTNE (octahydrotetramethyl acetophenone), is a synthetic fragrance compound widely used in the fragrance industry. Its chemical structure consists of a complex bicyclic framework that contributes to its unique olfactory properties. This article explores the biological activity of OTNE, including its effects on human health and the environment.

- Chemical Formula : C₁₆H₂₆O

- Molecular Weight : 234.4 g/mol

- CAS Numbers : 68155-66-8, 54464-57-2, 68155-67-9

Applications

OTNE is primarily utilized as a fragrance ingredient in:

- Perfumes

- Cosmetics

- Laundry products

- Household cleaners

Toxicological Profile

Research indicates that OTNE has potential toxicological effects that warrant further investigation. The following points summarize key findings:

- Aquatic Toxicity : OTNE has been identified as toxic to aquatic organisms. Studies have shown moderate environmental persistence and high bioaccumulation potential in aquatic ecosystems .

- Human Health Risks : The compound is under scrutiny for its safety in consumer products. The EPA has initiated risk evaluations to assess whether OTNE poses unreasonable risks to human health or the environment .

- Dermal Exposure : While OTNE is generally recognized as safe when used in cosmetics at low concentrations, there are concerns regarding allergic reactions and skin sensitization in some individuals .

Case Studies

Several studies have investigated the biological effects of OTNE:

- Study on Skin Sensitization : A clinical study assessed the potential for skin sensitization among individuals exposed to products containing OTNE. Results indicated a low incidence of sensitization reactions compared to other fragrance compounds .

- Environmental Impact Assessment : Research conducted on the environmental impact of OTNE revealed that its presence in wastewater can lead to bioaccumulation in aquatic life forms. This raises concerns about long-term ecological effects .

Regulatory Status

OTNE is included in various regulatory assessments due to its widespread use and potential risks:

- In 2014, it was listed under the TSCA Work Plan for Chemicals due to its toxicity and environmental persistence .

- The EPA is currently evaluating its risk profile to ensure consumer safety.

Summary of Findings

| Property | Detail |

|---|---|

| Chemical Name | This compound |

| Toxicity | Toxic to aquatic organisms; potential for bioaccumulation |

| Human Health Effects | Low incidence of skin sensitization; requires further study |

| Regulatory Status | Under evaluation by EPA; included in TSCA Work Plan |

Q & A

Basic: What are the optimized synthetic routes for 1-(1,2,3,4,5,6,7,8-octahydro-3,3,8,8-tetramethyl-2-naphthyl)ethan-1-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The compound is synthesized via Friedel-Crafts acylation or modified Nencki reactions. For example, a modified Nencki method involves refluxing 4-chloro-naphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl₂ as a catalyst . Optimization strategies include:

- Catalyst Loading : Adjusting ZnCl₂ concentration to balance reaction rate and side-product formation.

- Solvent Selection : Using polar aprotic solvents (e.g., ethanol) to enhance intermediate stability.

- Temperature Control : Maintaining reflux conditions (100–120°C) to prevent premature cyclization.

Yields can exceed 70% with rigorous purification via column chromatography using silica gel and hexane/ethyl acetate gradients .

Basic: How is the compound structurally characterized to confirm its configuration and purity?

Methodological Answer:

Structural confirmation relies on:

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry (e.g., θmax = 26.4°, θmin = 2.9° for precise bond angles and torsional strain assessment) .

- Spectroscopy :

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Key precautions include:

- Skin Protection : Use Category III gloves (neoprene or nitrile) to prevent allergic reactions (H317 hazard) .

- Environmental Mitigation : Avoid aqueous discharge due to chronic toxicity to aquatic organisms (H411) .

- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure.

- Degradation Monitoring : Test glove permeability under specific solvent conditions (e.g., ethanol) .

Advanced: How can researchers address the complexity of isomer mixtures in synthesis and analysis?

Methodological Answer:

Isomer separation challenges arise due to structural similarities (e.g., α, β, γ isomers). Methodologies include:

- Chiral Chromatography : Use chiral stationary phases (e.g., β-cyclodextrin) with hexane/isopropanol mobile phases .

- Dynamic Kinetic Resolution : Leverage temperature-controlled isomerization to favor β-isomer dominance .

- Quantitative NMR : Integrate ¹H NMR peaks for isomer ratio calculation (e.g., β-isomer methyl signals at δ 1.05 ppm) .

Advanced: What are the proposed mechanisms underlying its dermal toxicity and allergenic potential?

Methodological Answer:

Mechanisms include:

- Haptenization : The acetyl group reacts with skin proteins, forming immunogenic adducts that trigger Type IV hypersensitivity .

- Cytokine Activation : In murine models, IL-1β and TNF-α upregulation correlate with erythema and edema at 500 mg/kg doses .

- Oxidative Stress : Metabolites (e.g., quinones) generate ROS, damaging keratinocytes in vitro .

Advanced: How can researchers assess its environmental persistence and bioaccumulation potential?

Methodological Answer:

- PBT Screening : Follow OECD 307 guidelines for soil degradation half-life (>60 days indicates persistence) .

- Log Kow Estimation : Experimental log Kow ~4.2 suggests moderate bioaccumulation risk .

- Aquatic Toxicity : EC₅₀ values <1 mg/L for Daphnia magna align with H411 classification .

Advanced: What analytical methods are recommended for detecting trace amounts in environmental matrices?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use C18 cartridges for wastewater pre-concentration .

- LC-ESI-MS/MS : Monitor m/z 234 → 187 (quantifier) and 234 → 145 (qualifier) with a LOD of 0.1 ng/L .

- High-Resolution MS : Confirm isotopic patterns (e.g., [M+H]⁺ = 235.2064) to differentiate from co-eluting contaminants .

Advanced: How can discrepancies in toxicological data across studies be resolved?

Methodological Answer:

- Dose-Response Modeling : Re-analyze NTP data using benchmark dose (BMD) approaches to reconcile variability in LD₅₀ values (oral: 2,000–5,000 mg/kg) .

- Strain-Specific Sensitivity : Compare F344 rats (higher hepatic metabolism) vs. B6C3F1 mice (dermal sensitivity) .

- Isomer-Specific Toxicity : Isolate β-isomer (50–60% in mixtures) for targeted assays to clarify contribution to H317 hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.